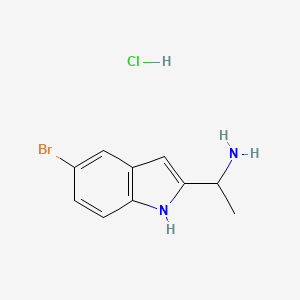

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

CAS No.: 1820683-05-3

Cat. No.: VC4291537

Molecular Formula: C10H12BrClN2

Molecular Weight: 275.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820683-05-3 |

|---|---|

| Molecular Formula | C10H12BrClN2 |

| Molecular Weight | 275.57 |

| IUPAC Name | 1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H |

| Standard InChI Key | MCWUMTHGGPVJRN-UHFFFAOYSA-N |

| SMILES | CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride, reflects its brominated indole core and protonated amine side chain. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₂BrClN₂ | |

| Average mass | 275.57 g/mol | |

| Monoisotopic mass | 273.987238 g/mol | |

| ChemSpider ID | 58187765 | |

| CAS Registry Number | 1820683-05-3 |

The indole ring system contributes aromaticity and π-stacking capabilities, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions . The hydrochloride salt improves solubility in polar solvents, a critical feature for biological testing .

Synthetic Methodologies

Core Indole Synthesis

The 5-bromoindole scaffold is synthesized via diazotization and cyclization strategies. A representative route involves:

-

Diazotization of 4-bromo-1-methyl-2-nitrobenzene in dimethylformamide (DMF) with pyrrolidine, yielding an intermediate nitroso compound .

-

Cyclization under thermal conditions to form the indole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the 5-bromo substituent .

This method achieves gram-scale production with yields exceeding 60%, as optimized by recent protocols .

Functionalization with Ethanamine

The ethanamine side chain is introduced via reductive amination:

-

Aldehyde formation: Oxidation of 2-(6-bromo-1H-indol-1-yl)acetic acid to the corresponding aldehyde using Dess-Martin periodinane .

-

Reductive amination: Reaction with ammonium acetate and sodium cyanoborohydride, producing the primary amine .

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .

Critical reaction parameters include maintaining anhydrous conditions and controlling pH to prevent premature protonation of the amine .

Biological Applications

Antibacterial Activity

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride demonstrates potent activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Escherichia coli . Mechanistic studies suggest it disrupts bacterial cytoskeleton assembly by inhibiting MreB, a key actin-like protein . Modifications such as N-methylation or indole N-alkylation alter potency, with the primary amine configuration being essential for target engagement .

Enzyme Inhibition

The compound serves as a building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in sulfur amino acid metabolism . Derivatives featuring peptide-like extensions exhibit IC₅₀ values of 0.8–1.2 µM, effectively blocking biofilm formation in Pseudomonas aeruginosa .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume